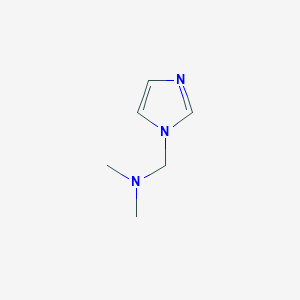

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

描述

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is methanamine, substituted at the methyl group by a dimethylamino group (-N(CH₃)₂) and a 1H-imidazol-1-yl group. The numbering prioritizes the imidazole ring, with the substituent at position 1, followed by the dimethylamino moiety on the adjacent methylene bridge.

Alternative designations include:

- 1-[(Dimethylamino)methyl]imidazole (emphasizing the imidazole core)

- N,N-Dimethyl-1H-imidazole-1-methanamine (highlighting the amine functionality)

- CAS Registry Number 23230-39-9 (unique identifier for chemical databases).

The compound’s SMILES notation (CN(C)CN1C=CN=C1 ) and InChIKey (UYHHYFDKCLECEJ-UHFFFAOYSA-N ) further specify its connectivity and stereochemical features.

| Designation Type | Representative Examples |

|---|---|

| IUPAC Name | This compound |

| Common Synonyms | 1-[(Dimethylamino)methyl]imidazole; N,N-Diimidazoylmethane |

| Database Identifiers | CAS 23230-39-9; PubChem CID 10080478; ChemSpider ID 118808 |

Molecular Architecture Analysis: Imidazole-Dimethylaminomethane Connectivity

The molecular architecture consists of a planar 1H-imidazole ring (five-membered heterocycle with two nitrogen atoms at positions 1 and 3) connected via a methylene (-CH₂-) bridge to a dimethylamino group (-N(CH₃)₂). Key structural features include:

- Bond lengths : The C-N bond between the imidazole and methylene group measures ~1.47 Å, typical for single bonds in amine linkages.

- Dihedral angles : The dimethylamino group adopts a staggered conformation relative to the imidazole plane, minimizing steric hindrance.

- Electron distribution : The imidazole ring exhibits π-electron delocalization, while the dimethylamino group contributes electron density via its lone pairs.

The molecular formula C₆H₁₁N₃ (MW = 125.17 g/mol) confirms the connectivity. X-ray crystallography of analogous compounds (e.g., bis(imidazol-1-yl)methane) reveals similar spatial arrangements, with imidazole rings oriented at ~120° relative to the central methylene.

Tautomeric Possibilities and Resonance Stabilization Effects

While the imidazole ring inherently supports tautomerism (e.g., prototropic shifts between N-1 and N-3 positions), the substitution at N-1 in this compound restricts tautomeric equilibria to the unsubstituted nitrogen (N-3). However, resonance stabilization within the imidazole ring persists:

- Resonance structures : Delocalization of π-electrons across N-1–C-2–N-3–C-4–C-5 creates partial double-bond character, stabilizing the aromatic system.

- Electronic effects : The electron-donating dimethylamino group enhances ring electron density, increasing basicity at N-3.

The compound’s calculated pKa (∼8.5 for the conjugate acid) reflects this interplay between resonance and substituent effects.

| Feature | Impact on Tautomerism/Resonance |

|---|---|

| Imidazole aromaticity | Stabilizes the ring via π-delocalization, reducing tautomeric mobility |

| Dimethylamino substituent | Electron donation via inductive effects enhances N-3 basicity |

| Methylene bridge | Restricts rotational freedom, fixing the imidazole-dimethylamine orientation |

Comparative Structural Analysis with Related Aminal Derivatives

Aminal derivatives share the N–C–N linkage but differ in substituents. A comparison with key analogs reveals structural and electronic distinctions:

属性

IUPAC Name |

1-imidazol-1-yl-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANQIHUBDZAOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397044 | |

| Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23230-39-9 | |

| Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mannich Reaction in Aqueous Medium

-

- Imidazole (0.3 mol)

- Dimethylamine hydrochloride (0.3 mol)

- Formaldehyde (formalin, 37%, 0.33 mol)

- Hydrochloric acid (to adjust pH)

- Water as solvent

Procedure:

Imidazole and dimethylamine hydrochloride are dissolved in water at 0°C. Concentrated hydrochloric acid is added to adjust the pH to approximately 4. The mixture is stirred briefly (10 minutes), then formalin is added. The reaction proceeds at room temperature for 48 hours. After completion, the pH is adjusted to 10 using 20% potassium hydroxide solution. The product is extracted with chloroform, dried, and purified by silica gel chromatography.Yield and Purity:

The product is obtained as a white solid with a yield of approximately 84.4%. Melting point is reported at 110–112°C. The compound is characterized by ^1H NMR and other spectroscopic methods confirming its structure.

Reaction Conditions and Workup

- The reaction is conducted in aqueous medium, which is environmentally benign and cost-effective.

- Acidic conditions (pH ~4) favor the formation of the iminium intermediate necessary for the Mannich reaction.

- Subsequent basification (pH ~10) facilitates product extraction into organic solvents.

- Purification by chromatography ensures high purity suitable for further synthetic applications.

Alternative Synthetic Routes and Related Preparations

While the Mannich reaction is the primary method, related imidazole derivatives have been synthesized via:

Nucleophilic Substitution:

Reaction of 2-(chloromethyl)-1H-imidazole with dimethylamine under reflux conditions in solvents like acetone or ethanol can yield similar products. This method involves the displacement of a chloride by the dimethylamino group.Base-Mediated Alkylation:

Alkylation of imidazole with chloromethyl reagents in the presence of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, THF) can afford N-substituted imidazole derivatives.

These alternative methods may vary in yield and operational complexity but are less commonly employed specifically for this compound.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Notes | Yield (%) | Product State |

|---|---|---|---|---|

| 1 | Imidazole + Dimethylamine hydrochloride + HCl (pH 4) + Water at 0°C | Prepare reaction mixture | - | Solution |

| 2 | Add formalin (37%) and stir 48 h at room temp | Mannich reaction forming imidazolyl dimethylaminomethane | - | Reaction mixture |

| 3 | Adjust pH to 10 with 20% KOH | Neutralize and facilitate extraction | - | Reaction mixture |

| 4 | Extract with chloroform, dry over MgSO4 | Isolate organic product | - | Organic layer |

| 5 | Purify by silica gel chromatography | Obtain pure product | 84.4 | White solid |

Research Findings and Characterization

- The compound exhibits characteristic ^1H NMR signals consistent with imidazole and dimethylamino groups.

- Melting point and chromatographic purity confirm the successful synthesis.

- The method is reproducible, scalable, and uses readily available reagents.

- The aqueous Mannich reaction avoids hazardous solvents and harsh conditions, aligning with green chemistry principles.

化学反应分析

Nucleophilic Substitution with Chloroacetic Acid

The dimethylamino group facilitates nucleophilic substitution reactions. In one study, the compound reacted with chloroacetic acid to form acetohydrazide derivatives .

Reaction Pathway :

-

Step 1 : Reaction with ethyl chloroacetate in acetone (anhydrous K₂CO₃, reflux for 8.5 hours) yields an intermediate ester.

-

Step 2 : Hydrazine hydrate in 1,4-dioxane (reflux for 5 hours) converts the ester to 2-(2-((dimethylamino)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide .

Data :

| Step | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| 1 | Ethyl chloroacetate | Reflux, 8.5 hrs | 74% | Ester intermediate |

| 2 | Hydrazine hydrate | Reflux, 5 hrs | 78% | Acetohydrazide derivative (m.p. 178°C) |

Key Characterization :

Multi-Component Cyclization Reactions

The imidazole ring participates in cyclocondensation with aldehydes and urea/thio-urea derivatives under microwave irradiation .

Example Synthesis :

-

Reactants : 4-(1H-Imidazol-1-yl)benzaldehyde, β-naphthol, thio-urea.

-

Conditions : Methanol, microwave irradiation (6 minutes, medium power).

-

Product : 1-(4-(1H-Imidazol-1-yl)phenyl)-1,2-dihydronaptho[1,2-e] -3-thione (dark white powder) .

Mechanism :

-

Formation of an acylimine intermediate via aldehyde-urea interaction.

Coordination with Metal Ions

Though not directly studied for this compound, structurally similar imidazole derivatives form complexes with transition metals (e.g., gold, silver) .

Example :

-

1,3-Diethyl-4,5-diphenylimidazolium salts react with Ag₂O to form N-heterocyclic carbene (NHC) complexes .

Hypothetical Application :

-

The dimethylamino group could stabilize metal coordination, potentially enabling catalytic or medicinal applications.

Biological Activity-Driven Modifications

While not a direct chemical reaction, the compound’s derivatives show antimicrobial and anticancer activity, necessitating functionalization .

Key Example :

科学研究应用

Chemical Properties and Structure

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine is characterized by its imidazole ring, which is known for its biological relevance and ability to coordinate with metal ions. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound can effectively inhibit bacterial growth and possess antifungal activity .

Case Study: Antifungal Properties

In a study evaluating the antifungal activity of imidazole derivatives, DMIM was tested against various fungal strains, demonstrating promising results in inhibiting Candida species. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Materials Science Applications

Coordination Chemistry

The unique structure of DMIM allows it to act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals has implications in the development of new materials for electronics and catalysis. Research has shown that DMIM-based complexes can exhibit enhanced thermal stability and conductivity .

Case Study: Metal-Organic Frameworks (MOFs)

DMIM has been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. The incorporation of DMIM into MOFs has been shown to improve their structural integrity and gas adsorption capacities, making them suitable for applications in environmental remediation and energy storage .

Catalytic Applications

Catalyst Development

Due to its basicity and ability to stabilize reaction intermediates, DMIM is being explored as a catalyst in various organic reactions. Its application in the synthesis of fine chemicals through catalytic processes has been documented, highlighting its potential to facilitate reactions under mild conditions .

Case Study: Mannich Reaction

In a notable study, DMIM was employed as a catalyst for the Mannich reaction, which is crucial in the synthesis of β-amino carbonyl compounds. The reaction demonstrated high yields and selectivity, showcasing DMIM's effectiveness as a catalyst in organic synthesis .

作用机制

The mechanism of action of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Core

1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine (5A(a))

- Structure : Benzimidazole core fused with benzene, linked to dimethylamine via a methyl group.

- Key Data :

- IR: C-N stretches at 1201 cm⁻¹ (alkyl) and 1364 cm⁻¹ (aryl) .

- ¹H NMR: Aromatic protons (7.26–8.08 ppm), CH₃ (2.27 ppm), CH₂ (4.80 ppm) .

- Comparison : The benzimidazole fusion enhances rigidity and aromaticity, raising the melting point and altering electronic properties compared to the simpler imidazole derivative.

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (10f)

- Structure : Triazole ring with a phenethyl substituent, linked to dimethylamine.

- Key Data :

- The phenethyl group adds lipophilicity, which may influence bioavailability.

Positional Isomerism on the Imidazole Ring

1-(1H-Imidazol-2-yl)-N,N-dimethylmethanamine (CAS 54534-78-0)

Heterocycle Replacement

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

Research Implications

- Synthetic Efficiency : Triazole derivatives (e.g., 10f) exhibit higher yields (88%) compared to benzimidazoles (66%), likely due to optimized reaction conditions .

- Material Science : Benzimidazole derivatives’ high melting points and rigidity make them suitable for crystal engineering, as seen in SHELX-refined structures .

生物活性

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine is a compound characterized by an imidazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the development of antibacterial, antifungal, and anti-inflammatory agents. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole moiety substituted with a dimethylamino group. This unique substitution enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis.

- Receptor Interaction : The compound may bind to biological receptors, modulating their activity and leading to pharmacological effects.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antibacterial Activity : Studies indicate that imidazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic processes.

- Antifungal Properties : The compound has shown efficacy against fungal pathogens by inhibiting key enzymes involved in cell wall synthesis.

- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study reported that imidazole derivatives, including this compound, demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Antifungal Efficacy : Another investigation found that this compound exhibited antifungal activity against Candida albicans, with an IC50 value of approximately 25 µg/mL .

- Anti-inflammatory Mechanisms : A recent study indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, and how can reaction yields be improved?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and dimethylamine precursors. Key steps include:

- Reagent selection : Use 1H-imidazole and a dimethylamine-containing electrophile (e.g., chloromethyl-dimethylamine) under basic conditions (e.g., K₂CO₃) to promote substitution .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems.

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products. Yield improvements may require temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Identify imidazole protons (δ 7.0–7.5 ppm) and dimethylamine methyl groups (δ 2.2–2.5 ppm). Coupling patterns confirm regioselectivity .

- HRMS : Exact mass analysis (e.g., m/z calc. for C₆H₁₁N₃: 125.0954) verifies molecular formula .

- FT-IR : Stretching bands for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, though suitable crystals may require slow evaporation from ethanol/water mixtures .

Q. How should researchers handle stability and storage challenges for this compound?

Answer:

- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture sensitivity .

- Stability testing : Monitor degradation via HPLC or TLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light, as imidazole derivatives may photodegrade .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance the understanding of this compound’s electronic properties?

Answer: DFT calculations (e.g., B3LYP/6-311G**) provide insights into:

- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites on the imidazole ring .

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in substitution or coordination reactions .

- Charge distribution : Analyze the electron-donating effects of the dimethylamine group on the imidazole moiety. Validate computational models against experimental NMR chemical shifts .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Answer:

- Cross-validation : Compare NMR data with analogous compounds (e.g., 1-(1H-indol-3-yl)-N,N-dimethylmethanamine ).

- Decoupling experiments : Resolve overlapping peaks in crowded spectra (e.g., imidazole protons) .

- Dynamic NMR : Investigate conformational exchange broadening at variable temperatures .

- X-ray validation : Resolve ambiguities in regiochemistry or tautomerism .

Q. What strategies are effective for evaluating the biological activity of this compound?

Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization .

- Molecular docking : Simulate interactions with target proteins (e.g., imidazole-binding enzymes) using AutoDock Vina .

- Structure-activity relationships (SAR) : Modify substituents on the imidazole or dimethylamine groups and correlate changes with bioactivity .

Q. How can regioselectivity challenges in derivatization reactions be mitigated?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., N1 of imidazole) using tert-butoxycarbonyl (Boc) groups .

- Catalytic control : Use transition-metal catalysts (e.g., Pd) to direct cross-coupling reactions to specific positions .

- Computational guidance : Pre-screen reaction pathways using DFT to predict favorable regiochemistry .

Q. What computational tools are recommended for modeling this compound’s interactions in supramolecular systems?

Answer:

- Molecular dynamics (MD) : Simulate host-guest interactions (e.g., with cyclodextrins) using GROMACS .

- Docking software (e.g., Schrödinger Suite) : Predict binding modes in protein active sites .

- Crystal packing analysis : Mercury (CCDC) software identifies π-π stacking or hydrogen-bonding networks in solid-state structures .

Q. What alternative synthetic routes exist for scale-up production in academic labs?

Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and scalability for high-yield syntheses .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining yield .

- Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How can researchers safely handle hazards associated with this compound?

Answer:

- Risk assessment : Review SDS for acute toxicity (e.g., LD₅₀ data) and implement fume hood protocols .

- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

- Emergency procedures : Administer oxygen or saline lavage for inhalation/eye exposure, per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。